3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride

Description

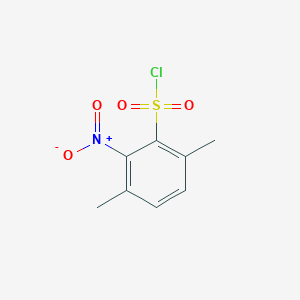

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-4-6(2)8(15(9,13)14)7(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEWUFDGSHJHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491652 | |

| Record name | 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62564-54-9 | |

| Record name | 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 3,6-dimethylbenzene followed by sulfonation and chlorination. The process can be summarized as follows:

Nitration: 3,6-Dimethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Sulfonation: The nitrated product is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Chlorination: Finally, the sulfonic acid derivative is chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound follow similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents are commonly used under acidic conditions.

Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.

Major Products:

Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional electrophilic groups.

Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Scientific Research Applications

3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile:

Electrophilic Reactions: The nitro and sulfonyl chloride groups activate the benzene ring towards electrophilic attack, facilitating substitution reactions.

Nucleophilic Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and physical properties of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogues:

Table 1: Structural and Molecular Comparison

Key Observations:

The nitro group at position 2 exerts a strong electron-withdrawing effect, which may counteract the methyl groups’ electron-donating influence, maintaining moderate reactivity in nucleophilic substitution reactions.

Steric Effects :

- The 3,6-dimethyl substitution introduces steric hindrance near the sulfonyl chloride group, which could slow reaction kinetics compared to less substituted compounds like 2,4-difluorobenzene-1-sulfonyl chloride .

Stability :

- Fluorinated derivatives (e.g., 2,4-difluorobenzene-1-sulfonyl chloride) exhibit higher thermal and hydrolytic stability due to stronger C-F bonds and reduced electron density at the sulfur center .

Biological Activity

3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride (CAS No. 62564-54-9) is a sulfonamide derivative with significant biological activity. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C9H10ClN2O2S

- Molecular Weight: 232.70 g/mol

The compound features a nitro group and a sulfonyl chloride moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study comparing its efficacy to standard antibiotics revealed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined and compared to established standards such as Streptomycin.

| Bacterial Strain | MIC (µg/mL) | Standard Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Streptomycin: 16 |

| Escherichia coli | 64 | Streptomycin: 32 |

| Pseudomonas aeruginosa | 128 | Streptomycin: 64 |

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study:

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

The results indicate significant cytotoxic effects at higher concentrations.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The sulfonyl chloride group is particularly reactive, allowing it to interact with amino acids in proteins, potentially altering their function. This reactivity is essential for its antimicrobial and anticancer activities.

Research Findings

Recent studies have focused on optimizing the synthesis of derivatives of this compound to enhance its biological activity. Structural modifications have led to compounds with improved potency against specific bacterial strains and cancer cell lines.

Comparative Analysis

A comparison with similar compounds reveals that modifications to the nitro and sulfonyl groups can significantly impact biological activity:

| Compound | Activity Profile |

|---|---|

| 3,6-Dimethyl-2-nitrobenzene-1-sulfonamide | Moderate antibacterial activity |

| 4-Nitrophenylsulfonamide | High antibacterial activity |

| Sulfanilamide | Broad-spectrum antibacterial |

Q & A

Q. What are the key synthetic routes for preparing 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride in a research laboratory?

The compound is synthesized through a multi-step process:

- Sulfonation : React 3,6-dimethylbenzene with chlorosulfonic acid at 0–5°C to introduce the sulfonyl chloride group.

- Nitration : Treat the intermediate with a nitric acid-sulfuric acid mixture at controlled temperatures (20–40°C) to regioselectively introduce the nitro group .

- Purification : Isolate the product via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .

Critical Parameters :

- Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

- Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:ethyl acetate) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Methyl groups appear as doublets at δ 2.3–2.5 ppm (J = 6.5 Hz). Nitro and sulfonyl groups deshield adjacent protons (δ 7.8–8.1 ppm) .

- ¹³C NMR : Sulfonyl carbon resonates at δ 125–130 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sulfonamide derivatives from this compound?

Key strategies include:

- Nucleophile Selection : Use primary amines (e.g., cyclopropylamine) in dichloromethane at 0–25°C for efficient coupling .

- Base Addition : Add 2 equivalents of triethylamine to neutralize HCl byproducts, improving yields to >80% .

- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (70% yield reported for analogous sulfonamides) .

Mechanistic Insight : The reaction proceeds via nucleophilic attack at the sulfur center, with the nitro group stabilizing the transition state through electron withdrawal .

Q. What strategies mitigate decomposition during long-term storage?

- Storage : Keep in amber vials under argon at −20°C to prevent hydrolysis and photodegradation .

- Stabilizers : Add 3Å molecular sieves to absorb moisture .

- Quality Control : Conduct ¹H NMR every 3 months to detect sulfonic acid degradation products (δ 10–12 ppm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Discrepancies may arise from:

- Purity Variations : Compare data only from ≥95% pure samples (validate via HPLC, >99% peak area) .

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. chloroform) to assess crystalline form impacts .

- Instrument Calibration : Cross-reference with certified standards (e.g., NIST reference materials for sulfonyl chlorides) .

Methodological Challenges

Q. What precautions are critical when handling this compound in nucleophilic substitution reactions?

- Moisture Control : Use Schlenk lines or gloveboxes to exclude water, as hydrolysis generates corrosive HCl and sulfonic acid .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-nitration) .

Applications in Mechanistic Studies

Q. How does the nitro group influence the reactivity of the sulfonyl chloride moiety?

The nitro group acts as a strong electron-withdrawing group, increasing the electrophilicity of the sulfur atom and accelerating nucleophilic substitution. This is evidenced by faster reaction rates compared to non-nitrated analogs (e.g., 3,6-dimethylbenzenesulfonyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.